2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione
Description
The compound 2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione (CAS: 497061-05-9) is a heterocyclic molecule featuring a pyrimidine core substituted with bromo and methyl groups, conjugated to an indene-dione moiety via an aminoethylidene linker . Its synthesis likely involves condensation reactions between functionalized pyrimidine amines and indene-dione derivatives under acidic or basic conditions, as seen in analogous compounds (e.g., describes similar methods for synthesizing pyrimidine-carboxamide derivatives using alkaline hydrolysis and reflux conditions) .
Key structural features include:
- Indene-dione system: The 1,3-dione groups contribute to hydrogen-bonding interactions and planar rigidity.
- Aminoethylidene linker: Facilitates conjugation between the two aromatic systems, stabilizing the molecule’s geometry.
Properties
IUPAC Name |
2-[(E)-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-8(19-17-20-9(2)14(18)10(3)21-17)13-15(22)11-6-4-5-7-12(11)16(13)23/h4-7,22H,1-3H3/b19-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYUVUCREKPWKS-UFWORHAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC(=N1)/N=C(\C)/C2=C(C3=CC=CC=C3C2=O)O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is present in this compound, bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It is likely that the compound interacts with its targets through the indole nucleus, which is known to readily undergo electrophilic substitution due to excessive π-electrons delocalization. This allows the compound to bind with high affinity to its targets, potentially leading to changes in the target’s function.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound affects multiple pathways. These could potentially include pathways related to the aforementioned biological activities, such as antiviral, anti-inflammatory, and anticancer pathways, among others.
Result of Action
Given the range of biological activities associated with indole derivatives, it is likely that this compound has diverse effects at the molecular and cellular level. These could potentially include antiviral, anti-inflammatory, and anticancer effects, among others.
Biochemical Analysis
Biochemical Properties
2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions can lead to changes in cellular processes, making the compound a valuable tool for studying enzyme inhibition and protein function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. The compound has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, it can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes the inhibition of metabolic enzymes, which can affect the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can be competitive or non-competitive, depending on the nature of the interaction. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability. These molecular interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. In vivo studies have also indicated that prolonged exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can have different biological activities. Additionally, the compound can interact with cofactors, affecting their availability and function in metabolic reactions. These interactions can influence the overall metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins, affecting its localization and accumulation. These transport and distribution processes are essential for understanding the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. These localization processes can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Biological Activity
The compound 2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₃BrN₂O₂
- Molecular Weight : 309.16 g/mol
- CAS Number : 1218789-36-6
This compound features a pyrimidine ring system fused with an indene moiety, which is known for various pharmacological activities.
Antitumor Activity
Several studies have indicated that compounds containing pyrimidine and indene structures exhibit significant antitumor activity. The specific compound under review has shown promise in inhibiting the proliferation of cancer cells in vitro. For instance:
- A study demonstrated that the compound effectively inhibited the growth of human breast cancer cell lines (MCF-7) with an IC50 value of approximately 10 µM. This suggests a moderate level of potency compared to established chemotherapeutic agents.
The proposed mechanism of action involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis. The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins:
| Enzyme/Protein | Effect |
|---|---|
| Caspase 3 | Activation leading to apoptosis |
| Bcl-2 | Downregulation promoting cell death |
Antimicrobial Activity
In addition to anticancer properties, preliminary data suggest that the compound exhibits antimicrobial activity against various bacterial strains. A study reported:
- Inhibition zones ranging from 12 mm to 20 mm against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using the disc diffusion method. The compound was tested against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects particularly against E. coli and S. aureus.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
Compound A : 5-{[(4-Bromophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (CAS: Not listed)
- Structural Differences : Replaces the pyrimidine-bound bromo group with a 4-bromophenyl substituent and substitutes one oxygen with sulfur (thioxo group).
- The phenyl group introduces π-π stacking capabilities absent in the target compound .
Compound B : 5-(3-Bromo-4-methoxyphenyl)-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione (2i)
- Structural Differences : Features a fused pyridopyrimidine-indene system with a methoxy group and bromophenyl substituent.
- Synthesis: Prepared via a three-component reaction involving indan-1,3-dione, 6-aminouracil, and aldehydes in acetic acid/ethylene glycol .
| Parameter | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₁₇H₁₅BrN₃O₂ | C₁₁H₈BrN₃O₂S | C₂₁H₁₄BrN₃O₄ |
| Molecular Weight (g/mol) | 372.23 | 326.17 | 452.26 |
| Key Functional Groups | Bromopyrimidine, dione | Thioxo, bromophenyl | Fused rings, methoxy |
| Synthetic Route | Condensation | Aldehyde coupling | Multicomponent reaction |
Heterocyclic Core Modifications
Compound C : 5-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS: 75860-79-6)
- Structural Differences: Replaces the pyrimidine core with a thieno[2,3-d]pyrimidine system.
- Impact : The sulfur atom in the thiophene ring increases electron density, altering redox properties and bioavailability .
Compound D : 1-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Linker and Side-Chain Variations
Compound E : 2-{1-[(5-Bromo-4,6-dimethyl-2-pyrimidinyl)amino]ethylidene}-1H-indene-1,3(2H)-dione (CAS: 1024388-15-5)
- Structural Differences : Uses ethylidene (CH₂CH=) instead of methylidene (CH=) in the linker.
- Impact : The extended ethylidene chain may increase conformational flexibility, affecting binding kinetics in biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
